Product packaging for 2-iodo-1,3-bis(4-methylphenyl)benzene(Cat. No.:CAS No. 167500-04-1)

2-iodo-1,3-bis(4-methylphenyl)benzene

Cat. No.: B12032930
CAS No.: 167500-04-1
M. Wt: 384.3 g/mol
InChI Key: WJZVPEGNZWPGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-1,3-bis(4-methylphenyl)benzene is a polyaromatic organic compound designed for use as a versatile building block in advanced materials science and synthetic chemistry. Iodinated aromatics are pivotal intermediates in cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck couplings, which are fundamental to constructing complex molecular architectures . These reactions are instrumental in the development of novel porous materials, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where they serve as functional linkers to create structures with tailored pore sizes and functionalities for applications in gas storage and separation . The iodine atom on the central benzene ring acts as an excellent leaving group, facilitating efficient catalytic coupling with various partners like boronic acids and terminal alkynes. The 4-methylphenyl (p-tolyl) substituents can enhance the compound's solubility in organic solvents and influence the crystallinity of resulting materials. Research in hypervalent iodine chemistry continues to unlock new, sustainable methods for utilizing such iodinated precursors in catalytic cycles and selective transformations . This reagent is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17I B12032930 2-iodo-1,3-bis(4-methylphenyl)benzene CAS No. 167500-04-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167500-04-1

Molecular Formula

C20H17I

Molecular Weight

384.3 g/mol

IUPAC Name

2-iodo-1,3-bis(4-methylphenyl)benzene

InChI

InChI=1S/C20H17I/c1-14-6-10-16(11-7-14)18-4-3-5-19(20(18)21)17-12-8-15(2)9-13-17/h3-13H,1-2H3

InChI Key

WJZVPEGNZWPGJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C)I

Origin of Product

United States

Reactivity Profiles and Chemical Transformations of 2 Iodo 1,3 Bis 4 Methylphenyl Benzene

Cross-Coupling Chemistry of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most labile of the carbon-halogen bonds, making the iodide moiety an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile construction of new carbon-carbon and carbon-heteroatom bonds at the central phenyl ring.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

The aryl iodide of 2-iodo-1,3-bis(4-methylphenyl)benzene is an ideal substrate for palladium-catalyzed reactions that form new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl linkages by reacting an aryl halide with an organoboron compound. molaid.com It is anticipated that this compound would readily couple with various arylboronic acids or their corresponding esters in the presence of a palladium catalyst and a base.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction, typically co-catalyzed by copper(I), would allow for the introduction of an alkynyl substituent at the 2-position of the central benzene (B151609) ring.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This transformation would enable the introduction of a vinyl group or a more complex unsaturated moiety onto the central aromatic core.

The Stille coupling utilizes an organotin reagent to couple with an organic halide. This reaction offers a versatile method for creating new C-C bonds with a wide tolerance for various functional groups.

A summary of potential C-C bond-forming reactions is presented below:

ReactionCoupling PartnerCatalyst System (Typical)Expected Product
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)2-Aryl-1,3-bis(4-methylphenyl)benzene
Sonogashira Terminal alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuI, Amine Base2-(Alkynyl)-1,3-bis(4-methylphenyl)benzene
Heck Alkene (CH₂=CHR)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)2-(Alkenyl)-1,3-bis(4-methylphenyl)benzene
Stille Organostannane (R-SnBu₃)Pd(PPh₃)₄2-(Alkyl/Aryl)-1,3-bis(4-methylphenyl)benzene

Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

The formation of carbon-heteroatom bonds is crucial in the synthesis of pharmaceuticals and materials. The aryl iodide in the target compound is an excellent electrophile for such transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a direct route to arylamines. This method would allow for the introduction of primary or secondary amines at the 2-position of the central ring.

The Chan-Lam coupling offers a complementary, copper-catalyzed method for forming C-N and C-O bonds using boronic acids as the aryl source. While typically used to arylate amines and alcohols, variations could potentially couple the aryl iodide with nitrogen or oxygen nucleophiles.

A summary of potential C-Heteroatom bond-forming reactions is presented below:

ReactionCoupling PartnerCatalyst System (Typical)Expected Product
Buchwald-Hartwig Amination Amine (R¹R²NH)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)N,N-R¹R²-2-(1,3-bis(4-methylphenyl))aniline
Chan-Lam Coupling Amine/Alcohol (R-NH₂/R-OH)Cu(OAc)₂, Base (e.g., Pyridine)2-(Amino/Alkoxy)-1,3-bis(4-methylphenyl)benzene

Palladium-Catalyzed C-H Functionalization Adjacent to Iodide

While the C-I bond is the primary site for cross-coupling, palladium catalysis can also direct the functionalization of C-H bonds adjacent to the halide. This type of reaction, often mediated by a directing group, allows for the formation of new bonds at positions that might otherwise be unreactive. However, without a directing group positioned ortho to the iodide on the central ring of this compound, this type of transformation is less probable compared to direct cross-coupling at the C-I bond.

Functionalization of the Peripheral 4-Methylphenyl Groups

The two 4-methylphenyl (p-tolyl) groups offer additional sites for chemical modification, distinct from the reactivity of the central iodo-substituted ring.

Reactivity at the Methyl Substituents (Benzylic Positions)

The methyl groups are at benzylic positions, which are known to be particularly reactive towards radical and oxidative transformations.

Benzylic bromination , typically carried out using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, would be expected to selectively brominate one or both of the methyl groups to afford the corresponding bromomethyl derivatives. These products are versatile intermediates for subsequent nucleophilic substitution reactions.

Benzylic oxidation can convert the methyl groups into carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation would yield the corresponding di-carboxylic acid derivative, significantly altering the electronic properties and functionality of the molecule.

ReactionReagent(s)Expected Product
Benzylic Bromination N-Bromosuccinimide (NBS), AIBN or light2-Iodo-1,3-bis(4-(bromomethyl)phenyl)benzene
Benzylic Oxidation KMnO₄, heat4,4'-(2-Iodo-1,3-phenylene)dibenzoic acid

Electrophilic Aromatic Substitution on the Pendant Phenyl Rings

The peripheral phenyl rings are susceptible to electrophilic aromatic substitution (EAS). The methyl groups are activating, ortho-, para-directing substituents. Therefore, electrophiles are expected to add to the positions ortho to the methyl groups (and meta to the point of attachment to the central ring).

Nitration , using a mixture of nitric acid and sulfuric acid, would likely introduce nitro groups at the positions ortho to the methyl substituents on the pendant rings. Similarly, other EAS reactions like halogenation or Friedel-Crafts acylation would be directed to these activated positions. The steric hindrance from the bulky central terphenyl core might influence the regioselectivity, potentially favoring substitution at the less hindered ortho position.

ReactionReagent(s)Expected Major Product(s)
Nitration HNO₃, H₂SO₄2-Iodo-1,3-bis(4-methyl-3-nitrophenyl)benzene
Bromination Br₂, FeBr₃2-Iodo-1,3-bis(3-bromo-4-methylphenyl)benzene
Friedel-Crafts Acylation RCOCl, AlCl₃2-Iodo-1,3-bis(3-acyl-4-methylphenyl)benzene

Exploitation of Hypervalent Iodine Chemistry for New Transformations

Hypervalent iodine compounds, or iodanes, are species in which the iodine atom formally exceeds the octet of electrons in its valence shell. beilstein-journals.org These compounds, particularly λ3-iodanes (iodine(III)) and λ5-iodanes (iodine(V)), are highly valued in organic synthesis as versatile, mild, and environmentally benign oxidizing agents and group-transfer reagents. beilstein-journals.orge-bookshelf.de The reactivity of these species stems from the three-center-four-electron (3c-4e) bond, which renders the iodine atom highly electrophilic and the ligands prone to substitution or reductive elimination. scripps.eduarkat-usa.org

The synthesis of hypervalent iodine(III) reagents from an iodoarene precursor is a well-established strategy. arkat-usa.org For a sterically hindered substrate like this compound, these transformations would likely require optimized conditions to overcome the steric shielding of the iodine atom. The general synthetic pathways to common λ3-iodanes, such as (diacetoxyiodo)arenes and (dichloroiodo)arenes, can be hypothetically applied.

For instance, the oxidation of this compound with an oxidant like peracetic acid, generated in situ from hydrogen peroxide and acetic anhydride, could yield the corresponding (diacetoxyiodo) derivative. nsf.gov Similarly, direct chlorination with chlorine gas is the traditional method for producing (dichloroiodo)arenes. arkat-usa.orgnsf.gov

The resulting hypervalent iodine reagents, bearing the bulky 1,3-bis(4-methylphenyl)phenyl scaffold, would be valuable in transformations where the steric bulk can influence selectivity or where the aryl iodide moiety serves as an excellent leaving group. These reagents could be employed in a variety of oxidative transformations, including the oxidation of alcohols, functionalization of carbonyl compounds, and oxidative cyclizations. princeton.edunih.gov The significant steric hindrance provided by the terphenyl framework might impart unique selectivity in these reactions, for example, by favoring transformations at less sterically crowded positions on a substrate molecule.

Table 1: Potential Hypervalent Iodine(III) Reagents from this compound and Their Applications

Hypervalent Iodine Reagent PrecursorReagent NamePotential Oxidant/ReagentsPotential Application
This compound2-(Diacetoxyiodo)-1,3-bis(4-methylphenyl)benzenem-CPBA in Acetic Acid organic-chemistry.orgOxidation of alcohols to aldehydes/ketones scripps.edu
This compound2-(Dichloroiodo)-1,3-bis(4-methylphenyl)benzeneChlorine (Cl₂) gas arkat-usa.orgnsf.govChlorination of alkenes and alkynes nih.gov
This compound2-[Bis(trifluoroacetoxy)iodo]-1,3-bis(4-methylphenyl)benzeneOxone in Trifluoroacetic acid organic-chemistry.orgOxidative cyclization of unsaturated systems nih.gov
This compound[Hydroxy(tosyloxy)iodo]-2-[1,3-bis(4-methylphenyl)]benzenem-CPBA, p-TsOH organic-chemistry.orgα-Oxytosylation of ketones scripps.edu

Note: The synthesis and application of these specific hypervalent iodine reagents are hypothetical and based on established methodologies for simpler iodoarenes. The steric hindrance of the terphenyl backbone may necessitate more rigorous reaction conditions.

Radical and Photochemical Reactivity of the Aryl Iodide

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage upon exposure to heat or ultraviolet (UV) light. This property allows aryl iodides to serve as effective precursors for aryl radicals, which are highly reactive intermediates capable of participating in a wide range of chemical transformations.

The photochemical excitation of this compound with UV light would lead to the homolysis of the C-I bond, generating a highly reactive 2-(1,3-bis(4-methylphenyl)phenyl) radical and an iodine radical. This aryl radical can be trapped by various radical acceptors or participate in intramolecular reactions. One of the powerful applications of such photochemically generated radicals is in C-H activation and functionalization. For instance, the aryl radical could abstract a hydrogen atom from a suitable substrate, initiating a radical chain reaction or leading to direct C-C bond formation.

Furthermore, the terphenyl scaffold of the molecule can itself act as a photosensitizer. In photoredox catalysis, a photosensitizer absorbs light and then engages in a single-electron transfer with a substrate, either through oxidation or reduction, to generate a radical ion. mdpi.com Terphenyl derivatives have been investigated as components of photoinitiating systems, where they can sensitize other molecules like iodonium (B1229267) salts to trigger polymerization processes under UV or visible light. mdpi.com This suggests that this compound could potentially participate in dual-role catalysis: acting as both the source of the aryl radical upon direct photolysis and as a photosensitizer for other reaction components.

Table 2: Potential Radical and Photochemical Reactions of this compound

Reaction TypeConditionsPotential Outcome
Radical C-H ArylationUV irradiation, Substrate (e.g., an arene)Formation of a new C-C bond between the terphenyl core and the substrate.
Intramolecular Radical CyclizationUV irradiation (if a suitable tether is present on a tolyl group)Formation of a cyclized product via attack of the aryl radical onto another part of the molecule.
Photoredox CatalysisVisible light, electron donor/acceptor, substrateSensitization of a reaction to form radical ions, initiating transformations like polymerization or cross-coupling.
Thiol-Ene CouplingUV irradiation, Thiol, AlkeneThe initially formed aryl radical can abstract a hydrogen from a thiol, generating a thiyl radical that adds to an alkene. mdpi.com

Note: These potential reactions are based on the known photochemical properties of aryl iodides and the photosensitizing capabilities of terphenyl systems. Specific experimental validation for this compound is not currently available in public literature.

Structural Characterization and Conformational Analysis of 2 Iodo 1,3 Bis 4 Methylphenyl Benzene

Solid-State Molecular Architecture via X-ray Crystallography

No published X-ray crystallographic data for 2-iodo-1,3-bis(4-methylphenyl)benzene was identified. Such a study would be essential for determining the precise three-dimensional arrangement of the atoms in the solid state.

Conformational Preferences and Steric Repulsions

The conformation of the molecule, particularly the rotational orientation of the two 4-methylphenyl groups relative to the central iodinated benzene (B151609) ring, is dictated by a balance of electronic effects and steric hindrance. The large iodine atom and the two bulky methylphenyl groups are expected to induce significant steric repulsion, forcing the rings into a twisted, non-planar conformation. However, the exact preferred conformation in the solid state is unknown without experimental crystallographic analysis.

Supramolecular Assembly and Intermolecular Interactions

An analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in a crystalline lattice. This would allow for the identification of significant intermolecular interactions, such as van der Waals forces, potential C-H···π interactions, or halogen bonding involving the iodine atom, which govern the supramolecular architecture. In the absence of crystallographic data, this information is not available.

Solution-State Conformation and Dynamics (NMR-based studies)

Detailed Nuclear Magnetic Resonance (NMR) studies, including advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for understanding the conformational dynamics of molecules in solution. While general ¹H and ¹³C NMR data might be available in synthetic reports, in-depth studies focusing on the conformational behavior of this compound in solution could not be found. Such studies would provide insights into the rotational barriers of the aryl-aryl bonds and the preferred orientation of the phenyl rings in different solvents.

Vibrational Spectroscopy for Structural Elucidation (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of a molecule, which are directly related to its structure and bonding. A detailed assignment of the vibrational frequencies for this compound, which would confirm the presence of specific functional groups and provide information about the molecular symmetry, has not been reported in the searched literature.

Computational and Theoretical Investigations of 2 Iodo 1,3 Bis 4 Methylphenyl Benzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of complex organic molecules like 2-iodo-1,3-bis(4-methylphenyl)benzene. nih.govepstem.net These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state energy, electron distribution, and molecular orbitals. youtube.com

For a molecule of this size and complexity, a common approach involves using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) for the lighter atoms (carbon and hydrogen) and a basis set with effective core potentials (e.g., LANL2DZ) for the heavy iodine atom to account for relativistic effects. epstem.net

Such calculations can yield crucial data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be distributed across the electron-rich tolyl groups and the central benzene (B151609) ring, while the LUMO may have significant contributions from the carbon-iodine bond.

Illustrative Energetic Data from DFT Calculations:

Calculated ParameterIllustrative ValueSignificance
Ground State Energy-X HartreesThe total electronic energy of the optimized geometry.
HOMO Energy-5.8 eVIndicates the energy of the highest energy electrons; related to ionization potential.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied state; related to electron affinity.
HOMO-LUMO Gap4.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment1.5 DebyeQuantifies the overall polarity of the molecule arising from asymmetrical charge distribution.

Note: The values in this table are illustrative and represent typical outcomes for similar aromatic iodides. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Due to the steric hindrance between the ortho-substituted tolyl groups and the iodine atom, this compound is not a planar molecule. The tolyl groups will be twisted out of the plane of the central benzene ring. The extent of this twisting and the rotational barriers between different conformations can be explored using Molecular Dynamics (MD) simulations. nih.gov

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. nih.gov By simulating the molecule at a given temperature, its accessible conformational space can be mapped. These simulations can identify the most stable (lowest energy) conformations and the energy barriers for rotation around the single bonds connecting the tolyl groups to the central ring. This phenomenon of hindered rotation around a single bond can lead to atropisomerism, where distinct, non-interconverting stereoisomers can exist. researchgate.net MD simulations are crucial for predicting whether such stable atropisomers are likely to be observed at room temperature for this compound.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions. For this compound, a key reaction of interest is the cleavage of the C-I bond, which is a common step in cross-coupling reactions like the Suzuki or Buchwald-Hartwig aminations. acs.orgnih.gov

DFT calculations can be used to model the entire reaction pathway, from reactants to products, through the transition state. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate. acs.org For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, computational methods can model the oxidative addition of the aryl iodide to a palladium(0) complex. This would involve calculating the geometries and energies of the reactants, the transition state for C-I bond cleavage, and the resulting palladium(II) intermediate. mdpi.com Such studies provide insights into the feasibility of a proposed reaction and can help in optimizing reaction conditions.

Spectroscopic Parameter Calculations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized molecule. epstem.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for calculating nuclear magnetic resonance (NMR) chemical shifts. epstem.netnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), their chemical shifts can be predicted. rsc.orgnih.gov For this compound, these calculations would be sensitive to the molecule's conformation, particularly the dihedral angles of the tolyl groups. The predicted shifts can help in assigning the complex peaks in the experimental NMR spectrum.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another important application. After a geometry optimization, a frequency calculation is typically performed. The results not only confirm that the optimized structure is a true energy minimum (no imaginary frequencies) but also provide the frequencies and intensities of the vibrational modes. These can be compared with an experimental IR spectrum to identify characteristic peaks, such as C-H stretches, aromatic C=C stretches, and the C-I stretching frequency. epstem.net

Illustrative Calculated Spectroscopic Data:

ParameterNucleus/GroupIllustrative Calculated ValueExperimental Correlation
¹H NMR ShiftAromatic Protons (central ring)7.2 - 7.5 ppmDownfield region, influenced by steric compression.
¹H NMR ShiftMethyl Protons (-CH₃)2.3 - 2.5 ppmTypical range for tolyl methyl groups.
¹³C NMR ShiftCarbon-Iodine (C-I)90 - 100 ppmUpfield shift due to the heavy atom effect of iodine.
¹³C NMR ShiftAromatic Carbons125 - 145 ppmComplex pattern due to substitution and conformation.
IR FrequencyC-I Stretch500 - 600 cm⁻¹Low-frequency vibration characteristic of the C-I bond.

Note: These values are representative and intended for illustrative purposes. Precise values depend on the level of theory, basis set, and solvent model used in the calculation. nih.gov

Analysis of Aromaticity and Electronic Delocalization in Hindered Systems

Aromaticity is a fundamental concept in chemistry, and its quantification in substituted and sterically hindered systems is a subject of ongoing research. nih.gov The steric strain in this compound, which forces the p-tolyl rings out of plane with the central benzene ring, can impact the π-electron delocalization and thus the aromaticity of the central ring.

Several computational methods can be used to assess aromaticity:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. comporgchem.com It involves calculating the absolute magnetic shielding at the center of the ring (or at a point just above it). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests anti-aromaticity. comporgchem.com

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal aromatic value. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic, bond-alternating structure. rsc.org

Bond Length Alternation (BLA): This index measures the difference in length between adjacent C-C bonds in the ring. A smaller BLA value signifies greater bond length equalization and higher aromaticity. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density distribution to characterize bonding. The electron density at the ring critical point can be related to aromaticity. nih.govresearchgate.net

For this compound, these analyses would likely show a slight decrease in the aromaticity of the central benzene ring compared to unsubstituted benzene, due to the steric and electronic effects of the substituents.

Potential Applications of 2 Iodo 1,3 Bis 4 Methylphenyl Benzene in Advanced Chemical Sciences

Precursor in Materials Chemistry for Organic Electronics

The m-terphenyl (B1677559) core of 2-iodo-1,3-bis(4-methylphenyl)benzene, functionalized with an iodine atom, positions it as a promising, though currently theoretical, precursor for materials in organic electronics. The non-coplanar arrangement of the phenyl rings is a key structural feature that can be exploited in the design of advanced materials.

Conjugated Systems and Oligomers Synthesis

The iodine substituent on the central benzene (B151609) ring serves as a versatile reactive site for cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. These reactions are fundamental in the synthesis of π-conjugated systems and oligomers, which are the cornerstone of organic electronic materials. By reacting this compound with suitable boronic acids, organostannanes, or terminal alkynes, chemists could potentially synthesize a variety of extended conjugated molecules. The tolyl groups at the 1 and 3 positions would influence the solubility and solid-state packing of the resulting materials, which are critical parameters for device performance.

While no specific polymers have been synthesized from this exact precursor, the general approach is well-documented for other halogenated aromatic compounds in the creation of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.orgarxiv.org

Building Blocks for Charge Transport Materials

Terphenyl derivatives are known to be effective charge transport materials. researchgate.net The m-terphenyl scaffold of this compound provides a rigid and electronically active core. The non-planar structure, a consequence of the meta-linkage, can inhibit strong intermolecular π-π stacking, which is often beneficial for achieving high-efficiency and long-lasting amorphous materials for OLEDs. rsc.org

The iodine atom allows for further functionalization, enabling the attachment of charge-transporting moieties or groups that can tune the frontier molecular orbital energy levels (HOMO and LUMO) of the molecule. This tunability is crucial for optimizing charge injection and transport in electronic devices. For instance, replacing the iodine with electron-donating or electron-withdrawing groups can tailor the material to be a better hole-transport or electron-transport material, respectively. nih.govresearchgate.net

Table 1: Potential Synthetic Routes to Functionalized Terphenyls for Charge Transport Materials

Starting MaterialReaction TypePotential Product MoietyApplication
This compoundSuzuki CouplingExtended π-conjugated systemOrganic Conductors
This compoundBuchwald-Hartwig AminationTriarylamine derivativeHole Transport Layer
This compoundPhosphine (B1218219) SynthesisTriarylphosphine oxideElectron Transport Layer

This table is illustrative and based on general reactions of iodoarenes.

Scaffold for Ligand Design in Homogeneous Catalysis

The sterically demanding nature of the this compound framework makes it an intriguing, albeit unexplored, scaffold for the design of bulky ligands for homogeneous catalysis.

Sterically Demanding Ligands for Organometallic Complexes

The substitution of the iodine atom with a coordinating group, such as a phosphine or an N-heterocyclic carbene (NHC), would result in a highly sterically hindered ligand. The two p-tolyl groups create a bulky environment around the central coordinating atom. Such steric bulk is known to promote the formation of low-coordinate metal centers, which are often highly reactive and selective in catalysis. researchgate.netrsc.org The synthesis of such ligands would likely proceed via lithiation of the C-I bond followed by reaction with a suitable electrophile, a common strategy for introducing functionality to aryl iodides.

Impact of Steric Bulk on Catalytic Performance

The significant steric hindrance provided by a ligand derived from this compound could have a profound impact on catalytic performance. Bulky ligands are known to:

Enhance catalytic activity: By promoting reductive elimination and preventing catalyst deactivation pathways like dimer formation.

Improve selectivity: The steric environment can control the access of substrates to the metal center, leading to higher regioselectivity or stereoselectivity.

Stabilize reactive intermediates: The bulky framework can protect the metal center from unwanted side reactions.

While no catalytic data exists for complexes of ligands derived from this specific compound, the principles are well-established in the field of organometallic catalysis. researchgate.netrsc.org

Components for Supramolecular Chemistry and Self-Assembly

The rigid, three-dimensional structure of this compound makes it a potential building block for supramolecular chemistry and the construction of self-assembled architectures.

The iodine atom is capable of forming halogen bonds, which are increasingly recognized as a powerful tool in crystal engineering and the design of supramolecular assemblies. nih.gov A halogen bond is a non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). The strength and directionality of halogen bonds can be used to control the formation of specific, extended structures in the solid state.

Furthermore, the terphenyl backbone can participate in π-π stacking and van der Waals interactions, which, in concert with halogen bonding, could lead to the formation of complex and functional supramolecular materials. rsc.orgbeilstein-journals.org The self-assembly of such molecules can lead to materials with interesting properties, such as liquid crystallinity or the formation of porous organic frameworks.

Table 2: Potential Supramolecular Interactions of this compound

Interaction TypeParticipating GroupsPotential Outcome
Halogen BondingIodine atom with Lewis bases (e.g., N, O)Directional self-assembly, crystal engineering
π-π StackingPhenyl and tolyl ringsFormation of columnar or layered structures
van der Waals ForcesEntire molecular frameworkSolid-state packing and material density

This table outlines theoretical interactions based on the compound's structure.

Intermediates in the Synthesis of Complex Organic Molecules

The chemical structure of this compound, featuring a sterically hindered ortho-iodinated terphenyl scaffold, suggests its primary potential lies in its role as a precursor for a variety of complex molecular architectures through reactions that leverage the carbon-iodine bond. Aryl iodides are highly valued in organic synthesis due to the reactivity of the C-I bond, which is the weakest among the carbon-halogen bonds, making it an excellent leaving group in a multitude of transformations.

The most prominent application for an aryl iodide of this nature is in metal-catalyzed cross-coupling reactions . These reactions are foundational in modern organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. The iodine substituent serves as a reactive handle for the introduction of a wide array of functional groups and for the assembly of larger, more intricate molecular frameworks.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions, are cornerstone methodologies where this compound could serve as a key building block.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would replace the iodine atom with a new aryl, vinyl, or alkyl group. This is one of the most versatile methods for creating new C-C bonds.

Heck Reaction: Coupling with an alkene would introduce a vinyl group at the 2-position of the terphenyl core, leading to the formation of stilbene-like structures.

Sonogashira Coupling: Reaction with a terminal alkyne, typically catalyzed by both palladium and copper, would result in the formation of an arylethyne, a common structural motif in functional materials and complex natural products.

Buchwald-Hartwig Amination: This reaction would enable the formation of a C-N bond by coupling the aryl iodide with an amine, providing access to complex triarylamines, which are of interest in materials science for their electronic properties.

Stille Coupling: The use of organostannanes as coupling partners offers another route to C-C bond formation, often under mild conditions.

The bulky nature of the two 4-methylphenyl (p-tolyl) groups flanking the iodine atom in this compound would likely impart unique properties on the resulting products. This steric hindrance could influence reaction kinetics, product selectivity, and the final three-dimensional structure of the synthesized molecules. For instance, it could lead to the formation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. Such chiral molecules are of significant interest in asymmetric catalysis and materials science.

Furthermore, the iodine atom can be transformed through other important reactions:

Grignard Reagent Formation: Reaction with magnesium metal would generate the corresponding Grignard reagent. This powerful nucleophile could then be used to react with a variety of electrophiles, such as aldehydes, ketones, and nitriles, to introduce a wide range of substituents.

Lithiation: Transmetalation with an organolithium reagent (e.g., n-butyllithium) would produce a lithiated terphenyl species, another versatile intermediate for forming new bonds.

Carbonylation Reactions: In the presence of carbon monoxide and a suitable catalyst, the iodo group can be replaced with a carbonyl-containing functionality, such as an ester, amide, or ketone.

While direct experimental evidence for the use of this compound is not prevalent in the searched literature, its structural features strongly suggest its utility as a precursor to highly substituted, sterically demanding molecules that could find applications as ligands for catalysis, building blocks for porous organic frameworks, or as components in novel optical and electronic materials.

Illustrative Data Table of Potential Cross-Coupling Reactions

Since no specific research data was found for this compound, the following interactive table illustrates the general types of cross-coupling reactions an aryl iodide can undergo.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl
Heck ReactionAlkenePd(OAc)₂, Ligand (e.g., PPh₃)Substituted Alkene
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl Alkyne
Buchwald-Hartwig AminationAminePd₂(dba)₃, Ligand (e.g., BINAP)Aryl Amine
Stille CouplingOrganostannanePd(PPh₃)₄Substituted Arene

Q & A

Q. How to reconcile differing bioactivity reports in antimicrobial assays?

  • Methodological Answer : Strain-specific activity (e.g., Gram-positive vs. Gram-negative bacteria) requires standardized CLSI protocols. Use MIC assays with triplicate replicates and positive controls (e.g., triclosan). Check for light-induced degradation, as iodine may photosensitize reactive oxygen species .

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